Methyl 3-amino-8-methoxycinnoline-6-carboxylate
Description
Methyl 3-amino-8-methoxycinnoline-6-carboxylate is a cinnoline derivative characterized by a methoxy group at position 8, an amino group at position 3, and a methyl ester at position 4.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 3-amino-8-methoxycinnoline-6-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-16-8-4-7(11(15)17-2)3-6-5-9(12)13-14-10(6)8/h3-5H,1-2H3,(H2,12,13) |
InChI Key |
KCBFBJGZUHBPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(N=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The closest structural analogs, based on molecular similarity (Table 1), include:
- Methyl 7-acetylquinoline-3-carboxylate (similarity: 0.98): Shares a quinoline core and ester group but replaces the amino group with an acetyl moiety. This substitution may reduce hydrogen-bonding capacity but increase stability in metabolic environments .
Functional Group Variations and Reactivity
- Amino vs. Fluoro Substituents: Methyl 6-fluoroisoquinoline-8-carboxylate replaces the amino group with fluorine, enhancing electronegativity and altering binding affinity in receptor interactions. Fluorine’s inductive effects may improve metabolic stability compared to the amino group’s nucleophilic nature .
- Ester Stability: Compared to diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), the cinnoline-based ester is likely less thermally stable due to the aromatic system’s rigidity, impacting synthetic workflows .
Physicochemical Properties
- Chromatographic Behavior : Similar methyl esters (e.g., methyl shikimate) exhibit distinct retention times in HPLC, suggesting the target compound may require optimized chromatographic conditions for purification .
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